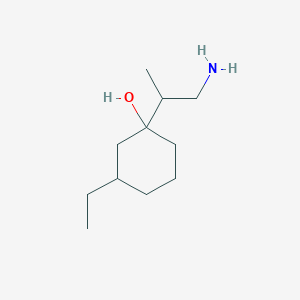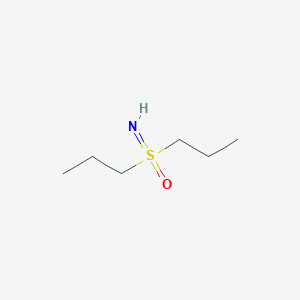
5-(1-Bromoethyl)-N-methyl-N-(propan-2-yl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Bromoethyl)-N-methyl-N-(propan-2-yl)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromoethyl group attached to the pyridine ring, along with N-methyl and N-(propan-2-yl) substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Bromoethyl)-N-methyl-N-(propan-2-yl)pyridin-2-amine typically involves the bromination of a precursor compound. One common method involves the reaction of 1-(pyridin-2-yl)ethanol with perbromomethane in the presence of triphenylphosphine. The reaction is carried out in tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, followed by warming to room temperature and stirring for 25 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Bromoethyl)-N-methyl-N-(propan-2-yl)pyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen or carbon atoms.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the pyridine ring.
Wissenschaftliche Forschungsanwendungen
5-(1-Bromoethyl)-N-methyl-N-(propan-2-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(1-Bromoethyl)-N-methyl-N-(propan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Bromoethyl)pyridine: Similar in structure but lacks the N-methyl and N-(propan-2-yl) substituents.
N-methyl-N-(propan-2-yl)pyridin-2-amine: Similar but without the bromoethyl group.
5-(1-Chloroethyl)-N-methyl-N-(propan-2-yl)pyridin-2-amine: Similar but with a chloroethyl group instead of a bromoethyl group.
Uniqueness
The uniqueness of 5-(1-Bromoethyl)-N-methyl-N-(propan-2-yl)pyridin-2-amine lies in its specific combination of substituents, which confer distinct chemical reactivity and potential applications. The presence of the bromoethyl group makes it particularly useful in substitution reactions, while the N-methyl and N-(propan-2-yl) groups provide steric and electronic effects that can influence its behavior in various chemical and biological contexts.
Eigenschaften
Molekularformel |
C11H17BrN2 |
|---|---|
Molekulargewicht |
257.17 g/mol |
IUPAC-Name |
5-(1-bromoethyl)-N-methyl-N-propan-2-ylpyridin-2-amine |
InChI |
InChI=1S/C11H17BrN2/c1-8(2)14(4)11-6-5-10(7-13-11)9(3)12/h5-9H,1-4H3 |
InChI-Schlüssel |
IRZNIJXVILSLMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C)C1=NC=C(C=C1)C(C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13175475.png)
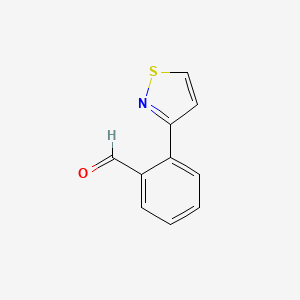
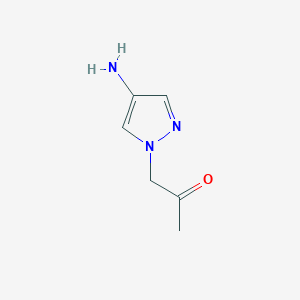
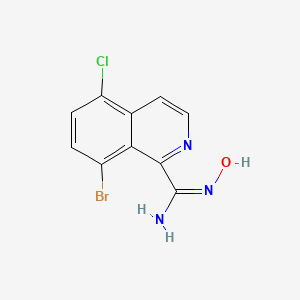
![2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13175493.png)
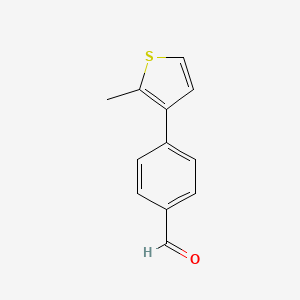
![2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13175507.png)
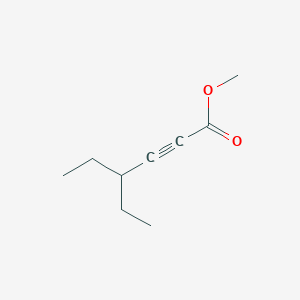
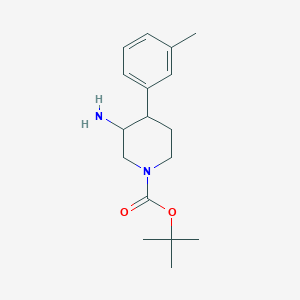
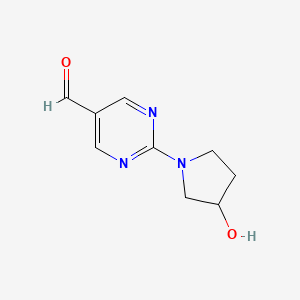
![5-{5-Azaspiro[2.4]heptan-5-yl}furan-2-carbaldehyde](/img/structure/B13175535.png)
